Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate
CAS No.:
Cat. No.: VC17466720
Molecular Formula: C10H6BrClN2O2
Molecular Weight: 301.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrClN2O2 |
|---|---|
| Molecular Weight | 301.52 g/mol |
| IUPAC Name | methyl 8-bromo-3-chloroquinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C10H6BrClN2O2/c1-16-10(15)5-2-6(11)9-7(3-5)14-8(12)4-13-9/h2-4H,1H3 |
| Standard InChI Key | YVHZBLZGGMJLEM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=NC(=CN=C2C(=C1)Br)Cl |
Introduction
Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate is a synthetic compound belonging to the quinoxaline family, characterized by its unique bromine and chlorine substituents. Quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry. This compound's structure allows it to participate in various chemical reactions, contributing to its potential applications in drug development and other scientific fields.
Synthesis and Chemical Reactions
The synthesis of methyl 8-bromo-3-chloroquinoxaline-6-carboxylate typically involves several steps, often carried out under reflux conditions to ensure complete conversion. Solvents such as dimethylformamide or dichloromethane are commonly used to facilitate the solubility of reactants and improve yields.
This compound can undergo various chemical reactions, influenced by the electron-withdrawing effects of the halogen substituents, which enhance its electrophilic character. The reactivity is crucial for its potential applications in organic synthesis and drug development.
Biological Activities and Potential Applications
Quinoxaline derivatives, including methyl 8-bromo-3-chloroquinoxaline-6-carboxylate, exhibit diverse biological activities such as antimicrobial, antifungal, and anticancer properties. These activities are attributed to their ability to interfere with cellular processes, making them promising candidates for drug development.
The mechanism of action for this compound primarily involves interactions with biological targets such as enzymes or receptors. The halogen substituents may enhance binding affinity due to increased lipophilicity and improved steric fit within active sites.
Future Research Directions
Further research is needed to fully elucidate the specific biological targets and pathways involved in the effects of methyl 8-bromo-3-chloroquinoxaline-6-carboxylate. Additionally, exploring its potential in drug development, particularly in areas like oncology and infectious diseases, could provide valuable insights into its therapeutic applications.
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